molecular formula C33H24Cl2N6O2S2 B383064 1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone CAS No. 452089-29-1

1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No.: B383064
CAS No.: 452089-29-1
M. Wt: 671.6g/mol
InChI Key: DWTKXSXZYSLUNY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C33H24Cl2N6O2S2 and its molecular weight is 671.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The molecular formula of the compound is C24H22ClN6O2S2C_{24}H_{22}ClN_6O_2S^2, indicating a structure that includes multiple aromatic rings and sulfur-containing groups. The presence of the triazole moiety is particularly significant due to its established role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole rings. The compound under investigation has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A431 (skin cancer)12.5
HT29 (colon cancer)8.7
Jurkat (leukemia)15.3

The structure-activity relationship (SAR) studies indicate that the presence of the chlorophenyl and triazole groups significantly enhances cytotoxicity. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Bcl-2 pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways essential for pathogen survival. The compound's efficacy against Staphylococcus aureus suggests potential for development into a therapeutic agent for resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : In microbial cells, the compound disrupts membrane integrity, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of this compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis . In vitro tests demonstrated significant inhibitory effects at concentrations lower than those required for conventional antibiotics, suggesting a novel avenue for treatment .

Scientific Research Applications

The compound 1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis methods, and biological activities.

Structural Features

This compound belongs to the class of triazoles , characterized by the presence of a triazole ring and multiple functional groups, including chlorophenyl and sulfur moieties. The structural complexity contributes to its potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C24H20ClN5O2S2C_{24}H_{20}ClN_5O_2S_2, with a molecular weight of approximately 510.031 g/mol. Its structure can be represented as follows:

SMILES ClC1 CC C SCC2 NN C SCC O NC O NC3 CC CC C3 N2C4 CC CC C4 C C1\text{SMILES ClC1 CC C SCC2 NN C SCC O NC O NC3 CC CC C3 N2C4 CC CC C4 C C1}

Antifungal Activity

Triazole derivatives are known for their antifungal properties. The compound's structure suggests it may exhibit similar activities, potentially inhibiting fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Properties

Research indicates that compounds with triazole rings can possess antibacterial effects. The unique combination of chlorophenyl and triazole functionalities in this compound may enhance its lipophilicity and allow for better penetration into bacterial cells.

Anticancer Potential

Triazoles have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. This compound's complex structure may lead to the development of derivatives with improved efficacy against various cancer types.

Interactions with Biological Targets

Studies focusing on the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action. Such research could pave the way for its use in therapeutic applications, particularly in treating diseases linked to the targets it interacts with.

Case Studies and Research Findings

Research is ongoing regarding the specific applications and biological activities of this compound. Preliminary studies suggest promising results in antifungal and anticancer assays; however, comprehensive data is still limited due to the complexity of the compound's structure and its interactions.

Summary

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24Cl2N6O2S2/c34-24-15-11-22(12-16-24)28(42)20-44-32-38-36-30(40(32)26-7-3-1-4-8-26)19-31-37-39-33(41(31)27-9-5-2-6-10-27)45-21-29(43)23-13-17-25(35)18-14-23/h1-18H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKXSXZYSLUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24Cl2N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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